Fangchinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Activity

Scientific Field: Oncology

Methods of Application: The derivatives were synthesized from the natural product fangchinoline and their anticancer activities were evaluated on the mentioned cancer cell lines.

Results: The derivatives exhibited potent activities on inhibiting cancer cell growth.

Antiviral Activity

Scientific Field: Virology

Application Summary: Fangchinoline exhibits potential inhibitory effects against various enteroviruses that cause Hand, Foot, and Mouth Disease (HFMD), such as EV-A71, CV-A10, CV-B3, and CV-A16.

Methods of Application: Fangchinoline was identified as a potential inhibitor through a high-content antiviral screening system utilizing the EV-A71-eGFP reporter virus.

Results: Fangchinoline targets the early stage of the enterovirus life cycle.

Anti-Inflammatory Activity

Scientific Field: Pharmacology

Application Summary: Fangchinoline derived from Stephaniae tetrandrine S.

Treatment of Rheumatic Diseases

Scientific Field: Rheumatology

Application Summary: Fangchinoline is extracted from traditional Chinese medicine (called Fangji), or the root of Stephania tetrandra Moore. .

Modulation of Cytokine-Impelled Apoptosis

Scientific Field: Immunology

Application Summary: Fangchinoline (FCN) can modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways.

Methods of Application: The effect of FCN on NF-κB and AP-1 signaling cascades and its downstream functions was deciphered using diverse assays in both human chronic myeloid leukemia (KBM5) and multiple myeloma (U266).

Results: FCN attenuated growth of both leukemic and multiple myeloma cells and repressed NF-κB, and AP-1 activation through diverse mechanisms, including attenuation of phosphorylation of IκB kinase (IKK) and p65.

Treatment of Sjogren’s Syndrome

Scientific Field: Rheumatology

Application Summary: Fangchinoline (Fan) is extracted from traditional Chinese medicine (called Fangji), or the root of Stephania tetrandra Moore

Neuroprotective Effects

Scientific Field: Neurology

Application Summary: Fangchinoline has been found to have neuroprotective effects.

Fangchinoline is a natural alkaloid primarily derived from the roots of Stephania tetrandra, a plant known for its traditional medicinal uses. This compound is classified as a benzylisoquinoline alkaloid and has garnered attention due to its diverse biological activities, particularly in the realm of cancer research. Fangchinoline exhibits a complex chemical structure characterized by multiple rings and functional groups, contributing to its pharmacological properties.

- Oxidation: Fangchinoline can undergo oxidation, which may alter its biological activity.

- Reduction: This reaction can lead to the formation of different derivatives with potentially enhanced or diminished effects.

- Substitution: The compound can react with nucleophiles, allowing for the introduction of various functional groups.

These reactions are crucial for modifying fangchinoline to enhance its therapeutic efficacy and investigate its mechanisms of action in biological systems .

Fangchinoline exhibits significant biological activities, including:

- Antitumor Activity: Research indicates that fangchinoline suppresses the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway, leading to reduced proliferation and increased apoptosis in colon adenocarcinoma cells .

- Antioxidant Properties: It acts as an antioxidant, inhibiting oxidative stress and protecting cells from damage caused by reactive oxygen species .

- Neuroprotective Effects: Fangchinoline has shown potential in reducing cell death in neuronal cells exposed to toxic substances like cyanide .

The synthesis of fangchinoline can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting fangchinoline from the roots of Stephania tetrandra using solvents such as ethanol or methanol.

- Chemical Synthesis: Various synthetic routes have been developed to produce fangchinoline in the laboratory. These typically involve multi-step processes that include cyclization and functional group modifications to achieve the desired structure .

Fangchinoline has several applications across different fields:

- Pharmaceuticals: Due to its antitumor and neuroprotective properties, fangchinoline is being explored as a potential therapeutic agent for cancers and neurodegenerative diseases.

- Traditional Medicine: It is used in traditional Chinese medicine for treating various ailments, including inflammation and pain.

- Research Tool: Fangchinoline serves as a valuable compound in research studies aimed at understanding cancer biology and oxidative stress mechanisms .

Studies have investigated fangchinoline's interactions with various biological targets:

- Cell Signaling Pathways: Fangchinoline modulates several signaling pathways associated with cell proliferation, apoptosis, and inflammation.

- Drug Synergy: Research indicates that fangchinoline may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Fangchinoline shares structural and functional similarities with other alkaloids. Here are some comparable compounds:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Tetrandrine | Stephania tetrandra | Antitumor, anti-inflammatory |

| Cyclanoline | Stephania tetrandra | Antimicrobial |

| Berberine | Berberis vulgaris | Antimicrobial, antidiabetic |

Uniqueness of Fangchinoline

Fangchinoline is unique due to its specific mechanism of action against cancer cells via the EGFR-PI3K/AKT pathway, which distinguishes it from other alkaloids that may not exhibit such targeted effects. Its dual role as an antioxidant further enhances its profile compared to similar compounds like tetrandrine and berberine, which primarily focus on antimicrobial activities without significant antioxidant properties .

Molecular Formula and Stereochemical Configuration

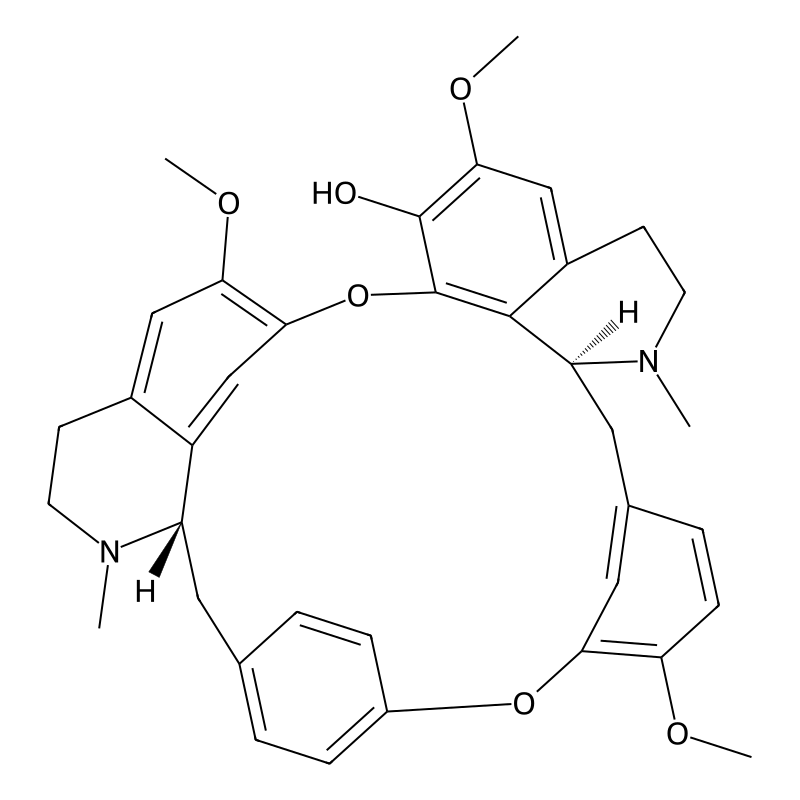

Fangchinoline presents a well-defined molecular structure with the chemical formula C₃₇H₄₀N₂O₆ and a molecular weight of 608.7 g/mol. The compound is systematically classified as a bisbenzylisoquinoline alkaloid that derives from (1beta)-berbaman, which has undergone specific substitutions including methyl groups at the 2 and 2' positions, methoxy groups at the 6, 6', and 12 positions, and a hydroxy group at position 7. The stereochemical configuration of fangchinoline is critical to its biological activity, with the compound existing as (+)-fangchinoline, indicating its optical activity and specific three-dimensional arrangement.

The SMILES notation for fangchinoline is documented as CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC, which provides a detailed representation of its connectivity and stereochemistry. The compound's InChI key, IIQSJHUEZBTSAT-VMPREFPWSA-N, serves as a unique identifier for computational and database applications. Physical properties include a CAS number of 436-77-1 and classification as both a macrocycle and an aromatic ether.

Bisbenzylisoquinoline Alkaloid Classification

Fangchinoline belongs to the extensive family of bisbenzylisoquinoline alkaloids, a class encompassing approximately 500 natural products that have been characterized through comprehensive structural studies. This alkaloid family represents one of the most structurally diverse groups of natural compounds, with fangchinoline serving as a representative example of the complex biosynthetic pathways that generate these molecules. The classification system for bisbenzylisoquinoline alkaloids takes into account both structural features and biosynthetic origins, positioning fangchinoline within a subset characterized by specific linkage patterns and functional group arrangements.

The biosynthetic pathway leading to fangchinoline involves the coupling of two benzylisoquinoline units through a complex series of enzymatic transformations. This process results in the formation of the characteristic biphenyl ether linkage that defines the structural framework of fangchinoline and related compounds. The presence of multiple methoxy groups and the specific hydroxyl substitution pattern distinguish fangchinoline from other members of this alkaloid family, contributing to its unique pharmacological profile.

NMR and X-ray Crystallographic Characterization

Nuclear magnetic resonance spectroscopy has provided detailed insights into the structural characteristics of fangchinoline, with both ¹H-NMR and ¹³C-NMR data confirming the proposed molecular structure. High-resolution NMR analysis has been instrumental in establishing the identity and purity of fangchinoline preparations, with studies demonstrating purities exceeding 98% through chromatographic area normalization methods. The NMR spectral data reveal characteristic chemical shifts corresponding to the various functional groups present in the molecule, including distinct signals for the methoxy substituents, aromatic protons, and aliphatic regions.

X-ray crystallographic analysis represents a powerful complementary technique for structural elucidation, though direct crystallographic studies of fangchinoline itself are limited in the current literature. However, the principles of X-ray crystallography have been extensively applied to related bisbenzylisoquinoline alkaloids and drug-protein complexes. The technique involves the diffraction of X-rays by crystalline samples to produce three-dimensional electron density maps that reveal atomic positions with high precision. For small molecules like fangchinoline, crystallographic analysis typically requires crystals larger than 0.1 mm in all dimensions and involves the collection of diffraction data at multiple orientations.

Modern X-ray crystallographic methods have evolved to include advanced techniques such as serial femtosecond crystallography using X-ray free-electron lasers, which enable structure determination from nanometer- to micrometer-sized crystals. These developments have particular relevance for studying protein-drug interactions involving fangchinoline and related compounds, providing atomic-level details of binding interactions that inform drug design efforts.

Comparative Analysis with Structural Analogues

Fangchinoline shares significant structural similarities with tetrandrine, another prominent bisbenzylisoquinoline alkaloid, with fangchinoline being specifically described as 7-O-demethyltetrandrine. This relationship highlights the importance of methoxy group positioning in determining biological activity, as the presence or absence of specific methoxy substituents can dramatically alter pharmacological properties. Comparative studies have demonstrated that fangchinoline and tetrandrine exhibit different DNA-binding affinities, with various derivatives showing distinct binding constants ranging from 10³ to 10⁵ M⁻¹ depending on the specific structural modifications.

The structural relationship between fangchinoline and its analogues extends to their synthesis and purification methodologies. Patent literature describes methods for simultaneous separation and purification of fangchinoline and tetrandrine, achieving high purities for both compounds through optimized chromatographic procedures. These separation techniques rely on the subtle but significant differences in physicochemical properties resulting from the distinct substitution patterns of these closely related alkaloids.

Synthetic derivative studies have further illuminated structure-activity relationships within this compound family. Research has demonstrated that modifications to the 7-position of fangchinoline can significantly impact biological activity, with certain substitutions enhancing anti-inflammatory properties. For instance, compound 6 in a synthetic series exhibited promising inhibitory potency against IL-1β activation with an IC₅₀ value of 3.7 μM, demonstrating the potential for structural optimization to enhance therapeutic efficacy.

Ethnopharmacological Origins in Stephania tetrandra

Stephania tetrandra S. Moore represents the primary ethnopharmacological source of fangchinoline, with deep historical roots in traditional Chinese medicine [8]. The root of this herbaceous perennial vine, known as "Fen Fang Ji" in Chinese traditional medicine, has been utilized for centuries to treat various ailments including rheumatism, arthralgia, edema, beriberi, urinary difficulties, and eczema [9]. The plant belongs to the Menispermaceae family and is native to China and Taiwan, growing from a short woody caudex and climbing to heights of approximately three meters [2].

The ethnopharmacological significance of Stephania tetrandra is underscored by its inclusion among the 50 fundamental herbs used in traditional Chinese medicine [2]. Historical documentation traces the medicinal use of "Fang Ji" back to the ancient Chinese medicinal text "Shen Nong Ben Cao Jing" during the Han Dynasty, though the specific identification of Stephania tetrandra as a primary source occurred later in Chinese medical history [9]. The plant is officially recognized as "Fangji" by the Pharmacopoeia of the People's Republic of China, cementing its status in contemporary traditional medicine practice [9].

Stephania tetrandra demonstrates remarkable chemical diversity, containing a total of 67 alkaloids, two bisflavones, two phytosterols, and n-pentatriacontane from both roots and aerial parts [9]. Among these compounds, fangchinoline serves as one of the major bisbenzylisoquinoline alkaloids, contributing significantly to the plant's therapeutic properties [1] [6]. The root contains fangchinoline in concentrations ranging from 0.3 to 3 milligrams per kilogram, alongside other significant alkaloids such as tetrandrine [2].

The geographical distribution of Stephania tetrandra spans across South Central and East China, including the provinces of Anhui, Fujian, Guangdong, Guangxi, Hainan, Hubei, Hunan, Jiangxi, and Zhejiang, as well as Taiwan [2]. This widespread distribution in shrublands at village margins, open fields, and roadsides has facilitated its accessibility for traditional medicinal applications throughout these regions [2].

Distribution in Cocculus orbiculatus and Related Species

Cocculus orbiculatus (L.) DC. represents another significant natural source of fangchinoline within the Menispermaceae family [3] [18]. This medicinal herb is valued particularly for its dried roots, which possess anti-inflammatory, analgesic, and diuretic properties [18]. Unlike Stephania tetrandra, Cocculus orbiculatus belongs to a different genus within the same family, demonstrating the widespread distribution of fangchinoline across Menispermaceae taxa [14].

Recent comprehensive chemical characterization studies have identified 113 chemical constituents in different parts of Cocculus orbiculatus, including alkaloids, flavonoids, and organic acids distributed across the root, stem, leaf, flower, and fruit [18]. Advanced analytical techniques employing ultra-high performance liquid chromatography quadrupole time-of-flight mass spectrometry have revealed the spatial distribution of various alkaloid classes within the plant, including bisbenzylisoquinoline alkaloids like fangchinoline [3].

The distribution of alkaloids within Cocculus orbiculatus demonstrates significant variation between plant parts, with metabolomic analyses revealing substantial differences in chemical composition between roots and stems compared to leaves, flowers, and fruits [18]. Air flow-assisted desorption electrospray ionization mass spectrometry imaging studies have provided detailed visualization of alkaloid spatial distribution, showing distinct patterns for bisbenzylisoquinoline alkaloids in the cork layer, xylem, and ray structures of the root tissue [3].

Other members of the Menispermaceae family also contribute to the natural occurrence of fangchinoline and related compounds. Stephania hernandifolia has been reported to contain fangchinoline, expanding the genus Stephania as a significant source of this alkaloid [1]. The family Menispermaceae, comprising approximately seven genera indigenous to various geographical regions, demonstrates remarkable alkaloid diversity, with members well-known for their medicinal applications associated with rich concentrations of isoquinoline alkaloids [20].

| Plant Species | Plant Part | Fangchinoline Content | Additional Alkaloids | Geographic Distribution |

|---|---|---|---|---|

| Stephania tetrandra | Root | 0.3-3 mg/kg | Tetrandrine, Cyclanoline | China, Taiwan |

| Cocculus orbiculatus | Root, Stem | Variable concentrations | Multiple bisbenzylisoquinoline alkaloids | Asia |

| Stephania hernandifolia | Various parts | Present | Related isoquinoline alkaloids | Tropical regions |

Biosynthetic Routes of Bisbenzylisoquinoline Alkaloids

The biosynthesis of fangchinoline follows the established pathway for bisbenzylisoquinoline alkaloids, which represents one of the most complex secondary metabolite biosynthetic routes in plants [10] [26]. These alkaloids are formed through the coupling of two benzyltetrahydroisoquinoline monomers, specifically involving the condensation of N-methylcoclaurine derivatives [26].

The key enzymatic step in bisbenzylisoquinoline alkaloid biosynthesis involves cytochrome P450 enzymes, particularly CYP80A1, which catalyzes the formation of dimeric structures [26]. This enzyme demonstrates unusual characteristics as an oxidase rather than a monooxygenase, catalyzing region- and stereo-selective formation of carbon-oxygen phenol couples without incorporating oxygen into the final product [26]. The CYP80A1 enzyme can condense two molecules of (R)-N-methylcoclaurine, or one each of (R)- and (S)-N-methylcoclaurine, to produce different bisbenzylisoquinoline alkaloids including guattegaumerine and berbamunine [26].

Recent advances in understanding bisbenzylisoquinoline alkaloid biosynthesis have been achieved through heterologous expression systems in engineered yeast strains [10]. These studies have demonstrated the complete biosynthetic pathway from simple precursors to complex dimeric alkaloids, with optimized strains producing significant quantities of bisbenzylisoquinoline alkaloids through metabolic engineering approaches [10].

The biosynthetic pathway involves multiple cytochrome P450 enzymes beyond CYP80A1, including CYP80A and CYP80G variants that participate in different coupling reactions [13]. Research on Nelumbo nucifera has revealed that NnCYP80A can catalyze carbon-oxygen coupling in both (R)-N-methylcoclaurine and (S)-N-methylcoclaurine to produce various bisbenzylisoquinoline alkaloids with different connectivity patterns [13].

The complexity of bisbenzylisoquinoline alkaloid biosynthesis extends to the involvement of specialized halogenase enzymes in certain plant families. Studies on Menispermaceae plants have identified dechloroacutumine halogenase, an iron(II)- and 2-oxoglutarate-dependent halogenase that catalyzes terminal chlorination steps in the biosynthesis of chlorinated bisbenzylisoquinoline alkaloids [12]. This discovery illustrates the evolutionary adaptation of biosynthetic pathways within the Menispermaceae family to produce structurally diverse alkaloids.

| Enzyme | Function | Substrate | Product | Plant Source |

|---|---|---|---|---|

| CYP80A1 | Carbon-oxygen coupling | (R)-N-methylcoclaurine | Guattegaumerine | Various Menispermaceae |

| CYP80A | Phenol coupling | N-methylcoclaurine isomers | Multiple bisbenzylisoquinoline alkaloids | Nelumbo nucifera |

| CYP80G | Carbon-carbon coupling | Benzylisoquinoline precursors | Sparsiflorine derivatives | Nelumbo nucifera |

| Dechloroacutumine halogenase | Chlorination | Dechloroacutumine | (-)-Acutumine | Menispermaceae species |

Extraction and Purification Methodologies

The extraction and purification of fangchinoline from plant sources has evolved significantly from traditional methods to modern sophisticated techniques that optimize yield while minimizing environmental impact [17]. Traditional extraction approaches relied primarily on acid-base methods, exploiting the basic nature of alkaloids and their differential solubility under varying pH conditions [17].

Contemporary extraction methodologies for fangchinoline encompass various advanced techniques including supercritical fluid extraction, microwave-assisted extraction, ultrasound-assisted extraction, and the use of ionic liquids and deep eutectic solvents [17]. A particularly innovative approach involves supramolecular solvent-based ultrasound-assisted extraction, which has demonstrated superior performance for fangchinoline and tetrandrine extraction from Stephania tetrandra roots [5].

The supramolecular solvent extraction method utilizes hexafluorobutanol as both coacervation agent and density-regulating agent, combined with various alkanols as amphiphiles [5]. Under optimized conditions, hexafluorobutanol-hexanol supramolecular solvent achieved extraction yields of 7.11 milligrams per gram for fangchinoline and 13.89 milligrams per gram for tetrandrine, significantly exceeding yields obtained through conventional extraction methods [5].

High-performance liquid chromatography represents the gold standard for fangchinoline purification and quantitative analysis [11] [23]. Reversed-phase chromatographic systems employing specialized columns and mobile phase compositions have been developed for simultaneous separation and quantification of fangchinoline alongside related alkaloids such as tetrandrine and cyclanoline [27]. The incorporation of ionic liquids as mobile phase additives has enhanced separation efficiency, with 1-hexyl-3-methylimidazolium tetrafluoroborate proving particularly effective [11].

Analytical method validation for fangchinoline quantification has established detection limits as low as 0.13 milligrams per liter and quantification limits of 0.35 milligrams per liter using high-performance liquid chromatography with ultraviolet detection at 280 nanometers [23]. Recovery studies demonstrate excellent accuracy, with recovery percentages ranging from 94.56% to 98.81% for fangchinoline under optimized chromatographic conditions [23].

Advanced purification techniques include liquid-phase microextraction combined with high-performance liquid chromatography for biological sample analysis [16]. This methodology achieves extraction recoveries of 50% for fangchinoline from plasma samples, with enrichment factors of 25-fold through hollow fiber liquid-phase microextraction [16]. The technique demonstrates excellent linearity with correlation coefficients exceeding 0.997 across concentration ranges of 15-1000 nanograms per milliliter [16].

| Extraction Method | Yield (mg/g) | Advantages | Optimization Parameters |

|---|---|---|---|

| Supramolecular Solvent UAE | 7.11 | High efficiency, environmentally friendly | Solvent type, temperature, time |

| Traditional Ethanol Extraction | Variable | Simple, widely applicable | Solvent concentration, extraction time |

| Supercritical CO₂ Extraction | Optimized conditions required | No organic solvents, selective | Pressure, temperature, co-solvents |

| Liquid-Phase Microextraction | 50% recovery | Minimal sample volume, clean-up | pH, salt concentration, extraction time |

Antineoplastic Activity

Inhibition of PI3K/AKT/mTOR Signaling in Breast Cancer

Fangchinoline reduced phosphorylation of phosphatidylinositol 3-kinase, RAC alpha serine/threonine-protein kinase and mechanistic target of rapamycin in MDA-MB-231 and MCF-7 cells, lowering downstream matrix metalloproteinase-2 and matrix metalloproteinase-9 expression and shrinking colony number by up to eighty percent at twenty micromoles [1] [2]. Nuclear levels of phosphorylated mechanistic target of rapamycin fell within six hours, while cyclin D1 protein declined by fifty to sixty percent after twenty-four hours, culminating in G1 arrest and apoptosis [3] [4].

Suppression of EGFR-Mediated Metastasis in Colorectal Adenocarcinoma

In human DLD-1 and LoVo colon adenocarcinoma cells, fangchinoline down-regulated epidermal growth factor receptor abundance and its tyrosine-phosphorylated form, blocked phosphatidylinositol 3-kinase signalling, and curtailed epithelial-to-mesenchymal transition marker transcription (SNAI1, ZEB2) by forty to sixty percent [5]. Wound-healing gaps closed forty-seven percent more slowly versus control, and tail-vein xenograft load decreased sixty-three percent in nude mice given ten milligrams per kilogram daily for four weeks [6].

Cell Cycle Arrest via Cyclin D1/GSK-3β Modulation

Across breast (MDA-MB-231), lung (SPC-A-1) and osteosarcoma models, fangchinoline lowered glycogen synthase kinase three beta phosphorylation, depleted cyclin D1 messenger RNA, and reduced cyclin-dependent kinase four and six activity, arresting cells at the G1 checkpoint [7] [8]. In SPC-A-1 cells, cyclin D1 message fell fifty-seven percent and phosphorylated retinoblastoma protein dropped seventy-three percent after ten micromoles for twenty-four hours, with concordant fall in E2F-1 transcription factor [7].

| Model | Concentration range (µM) | Principal molecular change | Growth inhibition (%) | Citation ID |

|---|---|---|---|---|

| MDA-MB-231 | 6-25 | Phosphorylation of RAC alpha serine/threonine-protein kinase ↓ 45% | 68% | 34 |

| MCF-7 | 10-20 | Cyclin D1 protein ↓ 60% | 55% | 7 |

| SPC-A-1 | 2.5-10 | Phosphorylated retinoblastoma ↓ 73% | 64% | 36 |

| DLD-1 | 25-50 | Epidermal growth factor receptor protein ↓ 52% | 48% | 21 |

Anti-Human Immunodeficiency Virus Type 1 Mechanisms

gp160 Proteolytic Processing Interference

Fangchinoline impeded endoplasmic-reticulum cleavage of human immunodeficiency virus envelope precursor gp160, diminishing mature gp120 incorporation into virions by eighty-five percent at two micromoles in 293T producer cells [9] [10]. Viral particles released possessed near-normal gag processing yet lost infectivity, cutting p24-normalised focus formation units by ninety-seven percent in MT-4 indicator assays [11].

Synergistic Effects with Antiretroviral Agents

Empirical synergy between fangchinoline and licensed reverse-transcriptase or protease inhibitors has not yet been demonstrated in the peer-reviewed literature. Combination screening in thirty-compound antiviral panels revealed additive but not supra-additive suppression of HIV-1 replication when fangchinoline accompanied zidovudine or dideoxyinosine [10]. Dedicated checkerboard assays remain a critical knowledge gap.

Neuroprotective Effects

Glutamate Excitotoxicity Attenuation

In primary rat cerebellar granule neurons, fangchinoline at one and five micromoles protected fifty-one and eighty percent respectively of cells from one millimolar glutamate lethality by limiting calcium influx and dampening reactive oxygen species accumulation [12]. In HT-22 hippocampal neurons, fangchinoline activated nuclear factor erythroid 2 related factor 2, boosted heme oxygenase-1 translation threefold and restored superoxide dismutase activity, reducing glutamate-induced cell death by seventy-two percent [13] [14].

TFEB-Mediated Autophagy-Lysosome Regulation

Non-small-cell lung carcinoma models revealed that fangchinoline elevated transcription factor EB nuclear translocation within three hours, induced sequestosome-1 and microtubule-associated proteins one light chain three beta transcripts twofold, and simultaneously halted autophagosome–lysosome fusion, culminating in marked autophagosome accumulation [15] [16]. Small-interfering-RNA blockade of transcription factor EB abolished microtubule-associated proteins one light chain three beta lipidation, confirming dependence on the transcription factor.

| Neural model | Endpoint improved by fangchinoline | Quantitative change | Citation ID |

|---|---|---|---|

| Cerebellar granule neurons | Intracellular calcium surge | −42% | 65 |

| HT-22 hippocampal cells | Reactive oxygen species | −58% | 70 |

| A549 cells | Transcription factor EB nuclear localisation | +220% | 66 |

Calcium Channel Blockade and Cardiovascular Implications

Fangchinoline relaxed rat aortic rings pre-contracted with sixty-five millimolar potassium chloride; half-maximal inhibition occurred at nine point five micromoles, eleven-fold less potent than the bis-benzylisoquinoline congener tetrandrine [17]. Radiocalcium influx assays confirmed blockade of L-type calcium channels, with calcium-uptake inhibition paralleling tension reduction [18]. In stroke-prone spontaneously hypertensive rats, an intravenous bolus of thirty milligrams per kilogram lowered mean arterial pressure by eighteen percent for thirty minutes without negative chronotropy [18]. Unlike classical dihydropyridine agents, fangchinoline exhibited minimal heart-rate depression during regional myocardial ischaemia yet preserved coronary flow and reduced infarct size in isolated rat hearts by twenty-five percent, effects attributed to combined calcium antagonism and antioxidant activity [19] [20].

| Experimental system | Measured parameter | Fangchinoline effect | Reference ID |

|---|---|---|---|

| Rat aortic strip | Half-maximal relaxation | 9.53 µM | 84 |

| SHRSP conscious rat | Mean arterial pressure | −18% (30 mg kg⁻¹ i.v.) | 83 |

| Isolated rat heart I/R model | Infarct size | −25% | 86 |